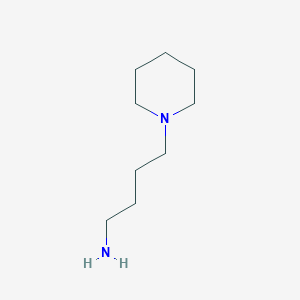

4-Piperidin-1-yl-butylamine

説明

Structure

3D Structure

特性

IUPAC Name |

4-piperidin-1-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c10-6-2-5-9-11-7-3-1-4-8-11/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOXURKIHJSMAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424390 | |

| Record name | 4-Piperidin-1-yl-butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74247-30-6 | |

| Record name | 4-Piperidin-1-yl-butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Derivatization

Contemporary Synthetic Routes to 4-Piperidin-1-yl-butylamine Analogues

The construction of this compound analogues often involves multi-step sequences. Key synthetic challenges include the efficient formation of the piperidine (B6355638) ring and the introduction of the butylamine (B146782) side chain. One common approach involves the alkylation of a piperidine derivative with a suitable 4-carbon electrophile bearing a protected amine functionality, followed by deprotection. For instance, reacting a substituted piperidine with 4-bromobutyronitrile (B74502), followed by reduction of the nitrile group using a reducing agent like lithium aluminum hydride, can yield the desired butylamine side chain nih.gov.

The efficiency of synthetic routes is critically dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, catalyst, temperature, and reaction time. For syntheses involving the formation of substituted piperidine rings, which are precursors to the final analogues, various catalysts and solvents are screened to maximize yield and minimize reaction time and by-product formation.

For example, in related multi-component reactions for synthesizing functionalized piperidines, molecular iodine has been identified as an effective catalyst in ethanol (B145695) under reflux conditions researchgate.net. The screening of different catalysts and solvents is a common strategy to enhance reaction outcomes.

Table 1: Optimization of Catalyst and Solvent for a Representative Piperidine Synthesis

| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Iodine (20) | Ethanol | 2.5 | 92 |

| 2 | Acetic Acid (20) | Ethanol | 6 | 75 |

| 3 | Piperidine (20) | Ethanol | 5 | 80 |

| 4 | None | Ethanol | 24 | No Product |

| 5 | Iodine (20) | Methanol | 3 | 88 |

This table illustrates a typical optimization process for a reaction to form a substituted piperidine ring, a core component of the target analogues. Data is representative of findings in similar heterocyclic syntheses. researchgate.net

The introduction of chirality is a crucial aspect of modern drug design, as different enantiomers of a molecule can exhibit distinct pharmacological activities. Stereoselective synthesis of this compound analogues can be achieved through various strategies, including the use of chiral auxiliaries, asymmetric catalysis, and chiral starting materials.

One notable approach is the use of carbohydrate-derived chiral auxiliaries, such as D-arabinopyranosylamine, to control the stereochemical outcome of key bond-forming reactions researchgate.net. For example, a domino Mannich–Michael reaction of Danishefsky's diene with aldimines derived from such auxiliaries can produce N-glycosyl dehydropiperidinones with high diastereoselectivity. These intermediates can then be further elaborated into enantiomerically pure piperidine alkaloids and their analogues researchgate.net. Another powerful method involves gold-catalyzed cyclization of N-homopropargyl amides, which can be prepared from chiral sulfinyl imines, to afford substituted piperidines with excellent stereocontrol nih.gov.

For a compound to advance from a laboratory-scale curiosity to a viable candidate for further development, the synthetic route must be scalable. This requires the use of cost-effective, readily available starting materials, robust and safe reaction conditions, and straightforward purification procedures.

An efficient and scalable process for a related precursor, methyl piperidine-4-yl-carbamate, highlights key principles of scalable synthesis. The process involves a reductive amination of 1-benzylpiperidin-4-one with ammonia (B1221849) using Raney-Ni as a catalyst, followed by deprotection of the benzyl (B1604629) group asianpubs.org. This method's advantages include the use of commercial raw materials and shorter reaction times, making it suitable for large-scale manufacturing asianpubs.org. Hydrogenation of pyridine (B92270) precursors is another common and scalable method for producing the piperidine core, although it often requires transition metal catalysis and can involve harsh conditions nih.gov.

Rational Design of Derivatization Strategies for Modulated Activity

Chemical derivatization of a lead compound is a cornerstone of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. For this compound analogues, derivatization can be focused on the piperidine ring or the butylamine chain.

The nitrogen atom of the piperidine ring is a common site for modification. Altering the substituent on this nitrogen can significantly impact a molecule's interaction with its biological target. Studies on piperidine-based analogues of cocaine, for example, have shown that modifying the N-substituent can alter activity and selectivity for monoamine transporters nih.gov.

Replacing the N-methyl group with various other groups, such as phenylalkyl substituents, can lead to changes in binding affinity nih.gov. The introduction of polar groups into the N-alkyl substituent is another strategy to modulate physicochemical properties and potentially alter the pharmacokinetic profile of the analogues nih.gov. The synthesis of N-substituted piperidine analogues often involves standard alkylation or acylation reactions on the piperidine nitrogen.

Table 2: Impact of N-Substitution on Transporter Binding Affinity (Ki, nM) in a Piperidine Scaffold

| Compound | N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

|---|---|---|---|---|

| 1a | -CH₃ | 230 | 7600 | 11000 |

| 2a | -H | 280 | 1200 | 2000 |

| 3a | -CH₂Ph | 810 | 3270 | 9700 |

| 3b | -(CH₂)₂Ph | 1100 | 3700 | 11000 |

Data adapted from SAR studies of piperidine-based analogues, illustrating how modifications to the N-substituent affect binding to Dopamine (B1211576) (DAT), Serotonin (B10506) (SERT), and Norepinephrine (NET) transporters. nih.gov

The butylamine chain acts as a linker and its length, rigidity, and substitution pattern can be modified to optimize interactions with a target receptor or enzyme. Synthetic strategies to achieve these modifications include starting with different amino-protected bromoalkanes of varying lengths to alter the chain length. Introducing substituents on the butyl chain can be achieved by using more complex starting materials or through multi-step synthetic sequences. For instance, preparing the requisite butylamine precursors can be accomplished through routes like alkylation with 4-bromobutyronitrile followed by reduction, or by using a Gabriel synthesis approach with N-(4-bromobutyl)phthalimide nih.gov. These methods allow for the synthesis of a variety of structurally diverse analogues for biological evaluation.

Integration into Complex Heterocyclic Scaffolds (e.g., quinolines, xanthines, curcumin (B1669340) mimics)

The this compound framework, and more broadly, functionalized piperidine rings, serve as crucial building blocks in medicinal chemistry for the synthesis of complex heterocyclic structures. The piperidine moiety is frequently incorporated into larger scaffolds to modulate physicochemical properties such as basicity and lipophilicity, which in turn can influence the pharmacokinetic and pharmacodynamic profile of a molecule. Its integration into scaffolds like quinolines, xanthines, and curcumin mimics has led to the development of compounds with significant therapeutic potential.

Quinolines: The quinoline (B57606) scaffold is a cornerstone in the history of chemotherapy, particularly in the development of antimalarial drugs. nih.gov Modern synthetic strategies involve conjugating piperidine derivatives to the quinoline nucleus to create novel agents, often aimed at overcoming drug resistance. nih.govfrontiersin.org For instance, libraries of quinoline-piperidine conjugates have been synthesized to explore their antiplasmodium potential. nih.gov The synthesis can be achieved by coupling functionalized piperidines with various quinoline cores through reactions such as addition-elimination or reductive amination. nih.gov Research has shown that specific 4-aminoquinoline (B48711) derivatives incorporating a piperidine side chain exhibit potent, nanomolar-range activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. researchgate.net

Xanthines: Xanthine (B1682287) and its derivatives are pharmacologically important scaffolds found in many natural and synthetic compounds. nih.govresearchgate.net The chemical modification of the xanthine core at various positions with moieties like amino-piperidine has yielded compounds with diverse biological activities. A notable example is the development of 8-[3-amino-piperidin-1-yl]-xanthines, which have been investigated as potent and selective inhibitors of the enzyme dipeptidyl peptidase-IV (DPP-IV), a key target in the management of type 2 diabetes. google.com The synthesis often involves the reaction of a halogenated xanthine precursor with an appropriate amino-piperidine derivative. google.com This strategic functionalization has also been explored to create dual inhibitors of acetylcholinesterase and butyrylcholinesterase, relevant for neurodegenerative diseases. mdpi.com

Curcumin Mimics: Curcumin, a natural polyphenol, exhibits a wide spectrum of biological activities, but its therapeutic potential is hampered by poor bioavailability and metabolic instability. nih.govnih.gov To overcome these limitations, medicinal chemists have designed curcumin mimics based on the 3,5-bis(ylidene)-4-piperidone scaffold. nih.govresearchgate.net This approach replaces the unstable central β-diketone moiety of curcumin with a more stable piperidone ring system, while retaining the key pharmacophoric di-aryl linkage. nih.gov The synthesis of these mimics is typically straightforward, often involving a one-pot condensation reaction. These piperidone-based curcumin mimics have demonstrated a range of biological properties, including antitumor and anti-inflammatory activities. nih.govresearchgate.net

Table 1: Integration of Piperidine Moieties into Heterocyclic Scaffolds This table is interactive and based on the data provided in the text.

| Heterocyclic Scaffold | Piperidine Derivative Example | Synthetic Approach | Target / Application |

|---|---|---|---|

| Quinoline | 4-Aminoquinoline-piperidine conjugates | Reductive amination, Addition-elimination | Antiplasmodium agents nih.govresearchgate.net |

| Xanthine | 8-[3-Amino-piperidin-1-yl]-xanthine | Nucleophilic substitution | DPP-IV inhibition google.com |

| Curcumin Mimic | 3,5-Bis(arylidene)-4-piperidone | Aldol or Knoevenagel condensation | Antitumor, Anti-inflammatory agents nih.govresearchgate.net |

Combinatorial Chemistry and High-Throughput Synthesis of Libraries

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate large and diverse collections of chemical compounds, known as libraries. imperial.ac.uk This approach, coupled with high-throughput screening, allows for the efficient identification of "hit" compounds with desired biological activity. imperial.ac.uknih.gov The synthesis of piperidine-containing libraries is a common strategy, given the prevalence of the piperidine scaffold in approved drugs and natural products. nih.govijnrd.org

The process often involves a core scaffold, which can be a piperidine derivative, to which various building blocks are systematically attached. Mixture-based synthetic combinatorial libraries, in particular, enhance the rate of discovery by allowing millions of compounds to be assessed by testing exponentially fewer samples. nih.gov One effective methodology is the "scaffold-ranking" library approach, where multiple distinct libraries, each based on a different core structure, are screened to identify the most promising chemical scaffold. nih.gov

Table 2: Illustrative Scheme for a Combinatorial Piperidine Library This table is interactive and based on the data provided in the text.

| Core Scaffold | R1 Building Blocks (Examples) | R2 Building Blocks (Examples) | R3 Building Blocks (Examples) | Total Compounds in Library |

|---|

| 4-Aminopiperidine | 20 different carboxylic acids | 15 different sulfonyl chlorides | 10 different aldehydes (via reductive amination) | 20 x 15 x 10 = 3,000 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Pharmacophoric Requirements for Biological Recognition

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target and to trigger a biological response. For derivatives of 4-Piperidin-1-yl-butylamine, the piperidine (B6355638) moiety is often a key component of the pharmacophore. The piperidin-4-one nucleus, a related structure, is considered a versatile pharmacophore that can be modified to enhance interactions with receptors and improve biological activities. nih.gov

Key pharmacophoric features for the biological recognition of compounds containing the piperidine scaffold often include:

A Basic Nitrogen Atom: The nitrogen atom within the piperidine ring is typically basic and can be protonated at physiological pH. This positive charge is often crucial for forming ionic interactions with acidic amino acid residues in the binding pocket of a receptor.

Hydrophobic Regions: The carbon framework of the piperidine ring and the butylamine (B146782) chain contribute to the molecule's lipophilicity, which can be important for binding to hydrophobic pockets within the target protein.

Hydrogen Bond Acceptors/Donors: The amine group in the butylamine chain can act as a hydrogen bond donor. Modifications to the piperidine ring or the butylamine chain can introduce additional hydrogen bond acceptors or donors, which can lead to more specific and stronger interactions with the biological target.

The spatial arrangement of these features is critical. The distance and orientation between the basic nitrogen, hydrophobic regions, and any hydrogen bonding groups determine the compound's affinity and selectivity for its target.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijnrd.orglongdom.org This approach allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding drug design and optimization. ijnrd.orglongdom.org

Both 2D and 3D QSAR models have been developed to understand and predict the activity of piperidine-containing compounds.

2D QSAR: These models correlate biological activity with 2D molecular descriptors such as physicochemical properties (e.g., logP for lipophilicity, pKa for acidity/basicity), topological indices, and electronic parameters. ijnrd.org For instance, a 2D QSAR study on piperidine derivatives as acetylcholinesterase inhibitors utilized stepwise multiple linear regressions to build its model. nih.gov

3D QSAR: These models consider the three-dimensional structure of the molecules and their interaction fields. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create predictive models based on the steric and electrostatic properties of the compounds. nih.gov For a series of 1-amino-2-phenyl-4-(piperidin-1-yl)-butanes, 3D QSAR models were successfully developed to predict their antagonist activities at the CCR5 receptor. nih.gov These models provide visual representations (contour maps) that indicate regions where modifications to the molecular structure are likely to enhance or diminish biological activity.

The predictive power of these models is often validated using a test set of compounds that were not used in the model's development. nih.gov For example, a CoMFA model for piperidine derivatives showed a high correlation coefficient (r²) of 0.947 for the training set and 0.816 for the test set, indicating good predictive ability. nih.gov

QSAR studies aim to identify the key molecular features that are correlated with a specific biological response, such as enzyme inhibition or receptor binding affinity. For piperidine-containing compounds, several molecular features have been shown to be important.

A QSAR analysis of piperine (B192125) analogs, which contain a piperidine ring, as inhibitors of the NorA efflux pump in Staphylococcus aureus revealed that an increase in the exposed partial negative surface area enhances inhibitory activity. nih.gov Conversely, the area of the molecular shadow in the XZ plane was found to be inversely proportional to the inhibitory activity. nih.gov

The following interactive data table summarizes hypothetical correlations between molecular features and biological response for a series of this compound derivatives, based on general principles observed in QSAR studies of similar compounds.

| Molecular Feature | Descriptor | Type of Correlation with Biological Activity | Rationale |

| Lipophilicity | logP | Often Parabolic | A certain level of lipophilicity is needed to cross biological membranes, but excessive lipophilicity can lead to poor solubility and non-specific binding. |

| Basicity of Piperidine Nitrogen | pKa | Positive | A more basic nitrogen is more likely to be protonated, leading to stronger ionic interactions with the target. |

| Molecular Size | Molecular Weight or Volume | Can be Negative | If the molecule becomes too large, it may not fit well into the binding pocket of the target protein. |

| Shape and Steric Properties | Steric Descriptors (e.g., from CoMFA) | Varies | The shape of the molecule must be complementary to the shape of the binding site. Bulky groups in certain positions can either enhance or hinder binding. |

| Electronic Properties | Partial Atomic Charges, Dipole Moment | Varies | The distribution of electrons in the molecule influences its ability to form electrostatic and hydrogen bonding interactions with the target. |

These correlations, derived from QSAR models, provide valuable guidance for the rational design of new and more potent analogs of this compound.

Molecular Interactions and Receptor Pharmacology

Ligand-Receptor Binding and Functional Modulation

The engagement of 4-Piperidin-1-yl-butylamine with receptors dictates its potential therapeutic and physiological effects. This section explores its binding characteristics and the subsequent functional changes it elicits at the receptor level.

G Protein-Coupled Receptor (GPCR) Interactions

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling. The interaction of this compound with specific GPCRs is a key area of its pharmacological investigation.

C-C Chemokine Receptor Type 5 (CCR5) Antagonism

Research into the antagonism of the CCR5 receptor by piperidine-containing compounds has been a significant area of interest, particularly in the context of anti-HIV-1 agent development. Studies have identified potent CCR5 antagonists that feature a 1-amino-2-phenyl-4-(piperidin-1-yl)butane scaffold. nih.govnih.gov For instance, the compound (2S)-2-(3,4-dichlorophenyl)-1-[N-(methyl)-N-(phenylsulfonyl)amino]-4-[spiro(2,3-dihydrobenzthiophene-3,4'-piperidin-1'-yl)]butane S-oxide was identified as a lead structure with a binding affinity (IC50) of 35 nM. nih.gov Further structure-activity relationship studies on non-spiro piperidines led to the discovery of 4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidine derivatives as potent CCR5 antagonists. nih.gov

Histamine (B1213489) H3 Receptor Agonism/Antagonism

The histamine H3 receptor is another important GPCR target. The 4-piperidin-1-yl moiety is a structural component in some identified histamine H3 receptor antagonists. For example, a series of (4-aminobutyn-1-yl)benzylamines were synthesized and evaluated, with one compound, 4-[3-(4-piperidin-1-yl-but-1-ynyl)-benzyl]-morpholine, emerging as a selective histamine H3 antagonist. nih.gov Additionally, novel histamine H3 receptor antagonists have been developed based on a 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. nih.gov

Sigma Receptor (σ1R and σ2R) Ligand Affinity

The piperidine (B6355638) scaffold is a common feature in ligands with high affinity for sigma receptors. Research has shown that various piperidine derivatives can bind with high affinity to both σ1 and σ2 receptors. While specific binding data for this compound is not detailed in the provided context, related structures show significant affinity. For instance, N-substituted piperidines have been shown to possess strong to moderate affinity for the σ1 receptor, with Ki values ranging from 0.54 to 108 nM. unict.it The affinity is influenced by the nature of the substituents on the piperidine ring and the length of the linker chain. Increasing the linker length in one series of 1-benzylpiperidine derivatives from an amino group to a butylamino group resulted in increased affinity for the human σ1 receptor. nih.gov

Table 1: Sigma Receptor Binding Affinities of Representative Piperidine Derivatives

| Compound Type | Linker Length (n) | hσ1R Affinity (Ki, nM) |

|---|---|---|

| 1-Benzylpiperidine Derivative | 0 | 29.2 |

| 1-Benzylpiperidine Derivative | 2 | 7.57 |

| 1-Benzylpiperidine Derivative | 3 | 2.97 |

| 1-Benzylpiperidine Derivative | 4 | 3.97 |

This table is illustrative of the impact of linker length on σ1R affinity in a series of 1-benzylpiperidine compounds, as specific data for this compound was not available. Data sourced from nih.gov.

Adrenergic Receptor (ADRB1) Modulation

Currently, there is a lack of specific research findings detailing the direct modulatory effects of this compound on the β1-adrenergic receptor (ADRB1).

Computational Chemistry and Molecular Modeling

Conformational Analysis and Dynamics

The flexibility of the piperidine (B6355638) ring and the butylamine (B146782) side chain in 4-Piperidin-1-yl-butylamine dictates its three-dimensional structure, which is crucial for its interaction with biological macromolecules.

The conformational preferences of piperidine-containing molecules are often studied using a combination of quantum mechanics (QM) and molecular mechanics (MM) calculations. The piperidine ring typically adopts a chair conformation to minimize steric strain. However, substituents on the ring can influence the equilibrium between axial and equatorial positions. nih.gov

QM methods, such as Density Functional Theory (DFT), provide accurate calculations of the electronic structure and energy of different conformers. nih.gov For instance, calculations can determine the energy difference (ΔG) between conformers where a substituent is in an axial versus an equatorial position. In related N-substituted piperidines, pseudoallylic strain can force a 2-substituent into an axial orientation. nih.gov Although this compound lacks a 2-substituent, the principles of conformational analysis remain critical. The butylamine chain attached to the nitrogen atom also possesses multiple rotatable bonds, leading to a complex potential energy surface.

MM force fields are used for computationally less expensive calculations on larger systems or for exploring a wider conformational space. rsc.org These methods can efficiently calculate the energies of thousands of possible conformers, helping to identify low-energy, stable structures. For the piperidine ring itself, different conformeric alignments such as chair, boat, and twist-boat conformations are considered, with the chair form generally being the most stable. rsc.org

Table 1: Illustrative Conformational Energy Calculations for Substituted Piperidines

| Compound Class | Substituent Position | Favored Orientation | Relative Free Energy (ΔG, kcal/mol) | Computational Method |

|---|---|---|---|---|

| 1,2-dimethylpiperidine | 2-methyl | Equatorial | -1.8 | QM |

| 2-methyl-1-phenylpiperidine | 2-methyl | Axial | -1.0 | QM (M06-2X) |

| N-acylpiperidines | 2-substituent | Axial | up to -3.2 | QM (M06-2X) |

Note: This table illustrates the type of data generated from conformational analyses on related piperidine structures to show the influence of substituents on ring conformation. Data is derived from a study on pseudoallylic strain in piperidines. nih.gov

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound when interacting with a biological target, such as a protein receptor or enzyme. anu.edu.au These simulations model the movements of atoms over time by solving Newton's equations of motion, providing a detailed view of the ligand-protein recognition process and the stability of the resulting complex. unipd.itunibo.it

In a typical MD simulation, the ligand-protein complex is placed in a simulated physiological environment, including water molecules and ions. nih.gov The simulation can reveal how the ligand adjusts its conformation within the binding site, the stability of key interactions like hydrogen bonds, and the flexibility of different parts of the protein upon ligand binding. chemmethod.comrsc.org For piperidine/piperazine-based compounds studied as sigma receptor 1 (S1R) ligands, MD simulations have been used to confirm the stability of the docked pose and to understand the dynamic nature of the interactions. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict how a ligand like this compound binds to a macromolecular target. nih.govmdpi.com It involves sampling different orientations and conformations of the ligand within the target's binding site and estimating the strength of the interaction, typically as a binding score or energy. mdpi.com

Docking algorithms can predict the preferred binding pose of this compound and estimate its binding affinity. The process helps in understanding the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. nih.gov For example, in studies on piperidine-based inhibitors of acetylcholinesterase (AChE), docking has been used to elucidate binding interaction modes within the enzyme's active site. researchgate.net Similarly, docking studies on piperazine-linked derivatives have predicted binding affinities against carbonic anhydrase IX, with the best-scoring compounds showing affinities around -8.61 kcal/mol. nih.gov The protonated amine of the butyl chain and the tertiary amine of the piperidine ring in this compound are expected to be key features in forming electrostatic and hydrogen bond interactions.

Table 2: Example of Molecular Docking Results for Piperidine/Piperazine (B1678402) Derivatives

| Ligand Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Docking Software |

|---|---|---|---|

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivative (SA7) | Carbonic Anhydrase IX (5FL4) | -8.61 | AutoDock4 |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivative (SA2) | Carbonic Anhydrase IX (5FL4) | -8.39 | AutoDock4 |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma 1 Receptor (S1R) | Not specified (Ki = 3.2 nM) | Not specified |

| 4-oxypiperidine derivative (ADS031) | Acetylcholinesterase (AChE) | Not specified (IC50 = 1.537 µM) | Not specified |

Note: This table provides examples of binding affinity data obtained from molecular docking and experimental assays for compounds containing piperidine or piperazine moieties, illustrating the application of these computational methods. nih.govnih.govnih.gov

A key outcome of molecular docking and MD simulations is the identification of specific amino acid residues in the target protein that are crucial for binding the ligand. nih.gov For instance, in the study of a potent piperidine-based agonist for the Sigma 1 Receptor, computational analyses revealed the crucial amino acid residues that interacted with the compound. nih.gov These interactions often involve the formation of hydrogen bonds with polar residues (e.g., Asp, Glu, Gln) or hydrophobic interactions with nonpolar residues (e.g., Trp, Tyr, Phe). For this compound, the basic nitrogen atoms are likely to interact with acidic residues like aspartic acid or glutamic acid in a binding pocket. nih.gov

Pharmacophore Development and Virtual Screening Strategies

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For ligands containing a piperidine moiety, a common pharmacophore model includes a basic nitrogen atom (positive ionizable feature) and hydrophobic groups. nih.govnih.gov

Once a pharmacophore model is developed, it can be used in virtual screening to search large chemical databases for other molecules that match the model. nih.govresearchgate.net This strategy is a rapid and cost-effective method to identify novel hit compounds. nih.govmdpi.com For example, a pharmacophore model for sigma receptor ligands typically includes two hydrophobic pockets linked by a central basic core. nih.gov A molecule like this compound, with its piperidine ring (hydrophobic) and butylamine group (basic/hydrophobic), could fit such a model and could be identified through virtual screening campaigns targeting receptors with these features. nih.gov

In Silico Synthetic Route Design and Retrosynthesis Planning

Computational chemistry and molecular modeling have emerged as indispensable tools in modern organic synthesis, offering the ability to design and evaluate synthetic pathways in a virtual environment. This in silico approach, often referred to as computer-aided synthesis planning (CASP), leverages sophisticated algorithms and extensive reaction databases to propose viable retrosynthetic routes for a target molecule. the-scientist.com Retrosynthesis is a problem-solving technique where a target molecule is recursively broken down into simpler, commercially available precursors. ias.ac.in For a molecule such as this compound, these computational tools can explore a vast chemical space to identify the most efficient and practical synthetic strategies.

For this compound, a primary retrosynthetic analysis would logically focus on the C-N bonds, as these are key linkages in the molecule's structure. Two principal disconnection strategies are immediately apparent:

Disconnection of the piperidine-butyl bond (C-N bond): This approach treats the molecule as an N-alkylated piperidine derivative.

Disconnection of the butylamine C-N bond: This strategy involves the formation of the primary amine at a late stage of the synthesis.

Computational retrosynthesis tools would analyze these and other potential disconnections, generating a tree of possible synthetic pathways. Each pathway is then scored based on a variety of parameters to aid the chemist in selecting the optimal route.

Below are illustrative data tables representing the kind of output a retrosynthesis planning software might generate for the two primary disconnection strategies for this compound.

Strategy 1: N-Alkylation of Piperidine

This strategy is based on disconnecting the bond between the piperidine nitrogen and the butyl chain. The corresponding forward reaction is the alkylation of piperidine with a suitable four-carbon electrophile.

Table 1: Computational Analysis of Route 1 - N-Alkylation

| Parameter | Predicted Value | Description |

| Target Molecule | This compound | The final product of the synthesis. |

| Key Disconnection | C-N (Piperidine-Butyl) | Breaking the bond between the piperidine ring and the butyl chain. |

| Precursors | Piperidine, 4-halobutyl-1-amine (or protected equivalent) | The starting materials for the key reaction step. |

| Reaction Type | Nucleophilic Substitution | The class of reaction used to form the key bond. |

| Plausibility Score | 0.92 | A score from 0 to 1 indicating the predicted success of the reaction. |

| Number of Steps | 2-3 | The total number of steps from commercially available starting materials. |

| Predicted Yield | 75-85% | The estimated overall yield for the entire synthetic route. |

| Starting Material Cost | Low | A relative cost assessment of the required starting materials. |

Note: Data is illustrative and represents typical output from retrosynthesis software.

Strategy 2: Reductive Amination

An alternative disconnection involves the C-N bond of the primary amine. This suggests a retrosynthetic pathway where a carbonyl group is converted to the amine, often via reductive amination.

Table 2: Computational Analysis of Route 2 - Reductive Amination

| Parameter | Predicted Value | Description |

| Target Molecule | This compound | The final product of the synthesis. |

| Key Disconnection | C-N (Butyl-Amine) | Breaking the bond of the primary amine. |

| Precursors | 4-(Piperidin-1-yl)butanal, Ammonia (B1221849) | The starting materials for the key reaction step. |

| Reaction Type | Reductive Amination | The class of reaction used to form the key bond. |

| Plausibility Score | 0.88 | A score from 0 to 1 indicating the predicted success of the reaction. |

| Number of Steps | 3-4 | The total number of steps from commercially available starting materials. |

| Predicted Yield | 65-75% | The estimated overall yield for the entire synthetic route. |

| Starting Material Cost | Moderate | A relative cost assessment of the required starting materials. |

Note: Data is illustrative and represents typical output from retrosynthesis software.

The in silico analysis provides a quantitative comparison of different synthetic strategies. In this illustrative case, the N-alkylation of piperidine appears to be the more promising route due to a higher plausibility score, fewer synthetic steps, a higher predicted yield, and lower starting material costs. This computational insight allows synthetic chemists to focus their experimental efforts on the most viable pathways, thereby accelerating the research and development process.

Biological and Preclinical Research Applications

In Vitro Biological Activity Screening and Profiling

The versatility of the piperidine (B6355638) ring and the butylamine (B146782) side chain has made this scaffold a valuable starting point for generating libraries of compounds for in vitro screening.

Derivatives of 4-piperidin-1-yl-butylamine have been investigated for their potential as anticancer agents. The piperidine moiety is a common feature in a number of cytotoxic compounds. For instance, synthetic amide alkaloid derivatives containing a piperidin-1-yl group have demonstrated antiproliferative activity. biointerfaceresearch.com Structure-activity relationship (SAR) studies on certain Piper amide alkaloids revealed that the replacement of an isobutylamino group with a piperidin-1-yl moiety can significantly enhance cytotoxic activity against multidrug-resistant (MDR) cancer cell lines. nih.gov

One study highlighted that 1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine exhibited potent inhibitory activity against the P-glycoprotein-overexpressing KBvin MDR sub-line with an IC50 value of 4.94 µM. nih.gov In other research, novel quinoline (B57606) derivatives incorporating a piperazine (B1678402) structure, which shares similarities with the piperidine ring, have shown cytotoxic potential against various cancer cell lines, including hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), breast cancer (MCF-7), and lung cancer (A549). nih.gov For example, the compound 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) displayed IC50 values of 3.3 µg/mL against HepG2 and 3.1 µg/mL against MCF-7 cells. nih.govresearchgate.net These findings underscore the importance of the cyclic amine functionality, such as piperidine, in the design of new cytotoxic agents.

Table 1: Cytotoxic Activity of Selected Piperidine and Piperazine Derivatives

| Compound | Cancer Cell Line | IC50 | Reference |

|---|---|---|---|

| 1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine | KBvin (MDR) | 4.94 µM | nih.gov |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HepG2 | 3.3 µg/mL | nih.govresearchgate.net |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HCT-116 | 23 µg/mL | nih.govresearchgate.net |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | MCF-7 | 3.1 µg/mL | nih.govresearchgate.net |

The piperidine scaffold is a key component in the development of novel antimicrobial and antiviral agents. A variety of piperidine derivatives have been synthesized and evaluated for their efficacy against different pathogens.

In the realm of antibacterial research, a series of 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides were synthesized and showed significant in vitro antimicrobial activity against several microbial strains. researchgate.net Similarly, thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have been screened for their in vitro antibacterial activity against various bacterial strains, with some compounds exhibiting notable efficacy. biomedpharmajournal.org Another study focused on (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate, which was found to be active against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. biointerfaceresearch.com

Regarding antiviral applications, a versatile class of 1,4,4-trisubstituted piperidines has been shown to block coronavirus replication in vitro. nih.gov These compounds were identified as a novel class of non-covalent coronavirus main protease (Mpro) inhibitors. nih.gov While specific antiviral data for this compound is not available, the consistent appearance of the piperidine motif in active antiviral compounds suggests its importance in the design of new therapeutic agents against viral infections. mdpi.com

Table 2: Antimicrobial Activity of Selected Piperidine Derivatives

| Compound Class | Tested Organisms | Activity | Reference |

|---|---|---|---|

| 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides | Various microbial strains | Significant antimicrobial activity | researchgate.net |

| Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones | Various bacterial strains | Significant antimicrobial activity | biomedpharmajournal.org |

The piperidine nucleus is also a constituent of molecules with anti-inflammatory properties. Although direct studies on this compound are limited, research on related structures provides insight into the potential anti-inflammatory role of this scaffold. For example, certain amino acids and their simple derivatives have been shown to exhibit anti-inflammatory activity. nih.gov The anti-inflammatory potential of plant-derived bioactive peptides, which can feature cyclic amine structures, has also been reviewed. mdpi.com More complex enzyme-based therapeutics are also being explored for inflammatory diseases. mdpi.com The synthesis of novel butanoic acid derivatives containing a piperazine ring, structurally related to piperidine, has led to compounds with both analgesic and anti-inflammatory activities. researchgate.net

Piperidine is a core structural element in several potent acetylcholinesterase (AChE) inhibitors used in the management of Alzheimer's disease. wikipedia.orgwikipedia.org Donepezil, a well-known AChE inhibitor, features a piperidine moiety. nih.gov This has inspired the synthesis and evaluation of numerous other piperidine-based compounds for their AChE inhibitory potential. acgpubs.orgnih.gov

Research into novel AChE inhibitors has explored derivatives of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione, which have shown potential as acetylcholinesterase inhibitors. nih.gov One of the synthesized derivatives with an ortho chlorine moiety exhibited an IC50 value of 0.91 ± 0.045 µM. nih.gov Another study on functionalized tetrahydroacridines identified a tacrine-donepezil hybrid containing a 1-benzylpiperidin-4-yl side chain as a potent nanomolar inhibitor of both AChE and butyrylcholinesterase (BChE). hilarispublisher.com While these are complex molecules, the recurrence of the piperidine ring highlights its significance in the design of effective AChE inhibitors. nih.gov

Table 3: AChE Inhibitory Activity of Selected Piperidine and Piperazine Derivatives

| Compound | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | Acetylcholinesterase (AChE) | 0.91 ± 0.045 µM | nih.gov |

| N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine | Acetylcholinesterase (AChE) | Nanomolar range | hilarispublisher.com |

| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | Acetylcholinesterase (AChE) | 12.55 µM | acgpubs.org |

In Vivo Pharmacological Evaluation in Disease Models

While in vitro studies provide valuable preliminary data, in vivo evaluation is crucial to determine the pharmacological effects of a compound in a living organism. Although specific in vivo studies for this compound are not extensively documented, research on related piperidine derivatives has shown promising results in various disease models.

Assessment in Animal Models (e.g., diabetic models, neuropathic pain)

The piperidine scaffold is a cornerstone in the design of therapeutic agents, and its derivatives have been evaluated in numerous animal models for conditions such as diabetes and neuropathic pain.

In the context of diabetic models , various piperidine-containing compounds have shown promise. The well-established antidiabetic drug Alogliptin, which features a piperidine moiety, is a potent inhibitor of the DPP-4 enzyme nih.gov. In studies with Wistar fatty rats, Alogliptin demonstrated a dose-dependent improvement in glucose tolerance and an increase in plasma insulin (B600854) levels nih.gov. Another novel piperidine derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, exhibited significant in vitro inhibitory activity (97.30%) against the α-amylase enzyme, a key target in managing hyperglycemia nih.gov. Furthermore, piperine (B192125), a natural alkaloid containing a piperidine ring, has been shown to lower blood glucose levels in diabetic mice, especially when used in combination with metformin (B114582) nih.gov.

For neuropathic pain , a condition notoriously difficult to treat, derivatives incorporating a piperidine or a structurally similar tetrahydropyrazine (B3061110) ring have shown analgesic properties in rodent models. One such compound, N-(4-Tertiarybutylphenyl)-4-(3-cholorphyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), a vanilloid receptor 1 (VR1) antagonist, was effective in rat models of inflammatory and neuropathic pain nih.gov. BCTC significantly reduced mechanical and thermal hyperalgesia following nerve injury nih.gov. Another study investigated a series of phenolic diaryl amino piperidine derivatives as potent delta (δ) opioid receptor agonists. These compounds demonstrated in vivo anti-nociceptive activity in rodent models, indicating their potential for pain relief researchgate.net. Research on derivatives of 4-(4'-bromophenyl)-4-piperidinol also revealed significant analgesic effects, which are believed to be mediated through opioid receptor interactions nih.govsigmaaldrich.com.

Table 1: Efficacy of Piperidine Derivatives in Preclinical Animal Models

| Compound Class | Animal Model | Condition | Key Findings |

|---|---|---|---|

| Dipeptidyl peptidase-4 (DPP-4) Inhibitors (e.g., Alogliptin) | Wistar Fatty Rats | Diabetes | Improved glucose tolerance and increased plasma insulin levels. nih.gov |

| α-Amylase Inhibitors | In vitro assay | Diabetes | A novel piperidine derivative showed 97.30% inhibition of the α-amylase enzyme. nih.gov |

| Vanilloid Receptor 1 (VR1) Antagonists (e.g., BCTC) | Rat models | Neuropathic & Inflammatory Pain | Reduced mechanical and thermal hyperalgesia. nih.gov |

| Delta (δ) Opioid Receptor Agonists | Rodent models | Nociceptive Pain | Demonstrated significant in vivo anti-nociceptive activity. researchgate.net |

| 4-(4'-bromophenyl)-4-piperidinol Derivatives | Mice | Pain | Exhibited highly significant analgesic effects. nih.gov |

Neurochemical Impact and Neurotransmitter Modulation

The piperidine-butylamine scaffold is integral to many compounds that modulate neurotransmitter systems. These derivatives often exhibit high affinity for key receptors and transporters within the central nervous system, influencing mood, cognition, and behavior.

A notable example is the compound EMD 68843 (Vilazodone), which, although containing a piperazine ring (a close structural relative of piperidine), demonstrates the potent neurochemical effects achievable with a related scaffold. EMD 68843 is a selective serotonin (B10506) reuptake inhibitor (SSRI) and a partial agonist at the 5-hydroxytryptamine(1A) (5-HT1A) receptor nih.gov. In preclinical studies, it produced a significantly larger increase in extracellular serotonin levels in the ventral hippocampus and frontal cortex compared to the conventional SSRI fluoxetine (B1211875) nih.gov. This dual action highlights how such structures can offer more complex and potentially more effective modulation of neurotransmitter systems.

Furthermore, research into N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides has identified these molecules as potent and selective antagonists for the dopamine (B1211576) D3 receptor researchgate.net. The butyl-piperazine linker is crucial for this activity. These antagonists are considered valuable molecular probes for studying the role of D3 receptors in the effects of psychomotor stimulants researchgate.net. The development of such selective ligands is critical for dissecting the specific functions of different neurotransmitter receptor subtypes nih.govharvard.edu.

Table 2: Neurochemical Activity of Compounds with Piperidine-like Scaffolds

| Compound/Derivative | Primary Target(s) | Neurochemical Effect | Investigated Brain Regions |

|---|---|---|---|

| EMD 68843 (Vilazodone) | Serotonin Transporter (SERT), 5-HT1A Receptor | Serotonin reuptake inhibition, Partial agonism at 5-HT1A | Ventral Hippocampus, Frontal Cortex nih.gov |

| N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides | Dopamine D3 Receptor | Antagonism at D3 receptors | Not specified researchgate.net |

Development as Chemical Probes and Fluorescent Labels

The this compound structure serves as a versatile scaffold for the synthesis of chemical probes and fluorescent labels. Its piperidine head can be modified for specific biological targets, while the butylamine tail provides a flexible linker for attaching reporter molecules like fluorophores.

This utility is demonstrated in the development of novel fluorescent ligands for sigma (σ) receptors, which are targets of interest in cancer and Alzheimer's disease research. Researchers have synthesized indole (B1671886) derivatives that incorporate an N-butyl-3H-spiro[isobenzofuran-1,4′-piperidine] portion functionalized with fluorescent tags nih.gov. These compounds act as high-affinity fluorescent probes, enabling the study of σ1 and σ2 receptors through advanced techniques like flow cytometry and confocal microscopy.

Similarly, the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure has been utilized as a molecular probe in a pharmacophore-hybridization strategy to discover new inhibitors of the NLRP3 inflammasome, a key component in inflammatory pathways nih.gov. By combining this piperidine-based scaffold with other known binders, researchers can design novel chemical tools to investigate complex biological systems. The development of such probes is essential for target identification and validation in drug discovery researchgate.net.

The core principle involves using the piperidine moiety for target recognition and the linker to attach a signal-generating component, creating a powerful tool for biological investigation.

Advanced Analytical and Spectroscopic Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and conformational analysis of "4-Piperidin-1-yl-butylamine" in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while advanced NMR experiments offer insights into the molecule's dynamic behavior.

The piperidine (B6355638) ring of "this compound" typically adopts a chair conformation to minimize steric strain. The butylamine (B146782) substituent on the nitrogen atom can exist in either an axial or equatorial position, with the equatorial conformation being significantly more stable and thus more populated due to reduced steric hindrance.

Table 7.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine C2/C6 (axial-H) | ~1.45 | ~54.5 |

| Piperidine C2/C6 (equatorial-H) | ~2.70 | |

| Piperidine C3/C5 (axial-H) | ~1.40 | ~26.5 |

| Piperidine C3/C5 (equatorial-H) | ~1.60 | |

| Piperidine C4 (axial-H) | ~1.35 | ~24.8 |

| Piperidine C4 (equatorial-H) | ~1.55 | |

| Butylamine C1' | ~2.35 | ~58.0 |

| Butylamine C2' | ~1.50 | ~28.0 |

| Butylamine C3' | ~1.40 | ~22.0 |

| Butylamine C4' | ~2.70 | ~42.0 |

One-bond carbon-hydrogen coupling constants (¹J(C,H)) are highly sensitive to the stereoelectronic environment and serve as a powerful tool for conformational analysis, particularly for the piperidine ring of "this compound". The magnitude of ¹J(C,H) is influenced by the hybridization of the carbon atom and the orientation of the C-H bond.

A well-established principle, often referred to as the Perlin effect, states that for a C-H bond adjacent to a heteroatom like nitrogen, the ¹J(C,H) value for an equatorial proton is typically larger than that for an axial proton. This difference arises from hyperconjugative interactions between the nitrogen lone pair and the antibonding orbital of the anti-periplanar axial C-H bond (n_N → σ*_C-H), which weakens the axial C-H bond and decreases its coupling constant.

By measuring the ¹J(C,H) values for the α-carbons (C2/C6) of the piperidine ring, the predominant chair conformation and the equatorial preference of the butylamine substituent can be confirmed.

Table 7.1.1: Representative ¹J(C,H) Coupling Constants for Conformational Analysis of a Piperidine Ring

| C-H Bond Position | Typical ¹J(C,H) Value (Hz) | Rationale |

|---|---|---|

| C2/C6 - H (equatorial) | ~140-145 Hz | Less hyperconjugative interaction, stronger C-H bond. |

| C2/C6 - H (axial) | ~130-135 Hz | Strong n_N → σ*_C-H hyperconjugative interaction, weaker C-H bond. |

| Other ring CH₂ | ~125-130 Hz | Standard sp³ C-H coupling. |

Lanthanide Induced Shift (LIS) techniques offer another avenue for probing the conformational preferences of "this compound". This method involves the addition of a paramagnetic lanthanide complex, often referred to as a Lanthanide Shift Reagent (LSR), to the NMR sample. The LSR, such as Eu(fod)₃ or Yb(fod)₃, forms a weak, rapidly reversible complex with Lewis basic sites in the molecule, which in this case are the two nitrogen atoms.

The paramagnetic lanthanide ion perturbs the magnetic field experienced by nearby nuclei, causing significant changes (shifts) in their NMR resonance frequencies. The magnitude of this induced shift is dependent on the distance and angle between the lanthanide ion and the nucleus . Protons closer to the complexation site will experience a larger shift.

For "this compound," the LSR can coordinate with either the piperidine nitrogen or the primary amine nitrogen. By analyzing the relative shifts of the various protons upon titration with the LSR, a detailed map of the molecule's average conformation in solution can be constructed. This can help to confirm the chair conformation of the piperidine ring and provide information about the preferred orientation of the flexible butylamine side chain.

Mass Spectrometry (MS) for Structural Confirmation and Metabolic Profiling

Mass spectrometry is an essential tool for the confirmation of the molecular weight and elemental composition of "this compound," as well as for studying its fragmentation patterns and identifying potential metabolites.

Under Electron Ionization (EI), the molecule is expected to undergo characteristic fragmentation pathways. The molecular ion (M⁺•) would be observed at m/z 156. The primary fragmentation, known as alpha-cleavage, involves the breaking of a C-C bond adjacent to a nitrogen atom. For "this compound," this can occur at several locations, leading to a series of diagnostic fragment ions.

Key Fragmentation Pathways:

Alpha-cleavage at the piperidine ring: Loss of a hydrogen radical from the molecular ion to form an ion at m/z 155.

Alpha-cleavage of the butyl chain: Cleavage of the C1'-C2' bond is highly favorable, leading to the formation of a resonance-stabilized piperidinomethyl cation at m/z 98, which is often the base peak.

Ring fragmentation of piperidine: Cleavage within the piperidine ring can lead to fragments at m/z 84 (piperidine radical cation) and other smaller ions.

Cleavage of the butylamine chain: Fragmentation can also occur along the butyl chain, for example, producing an ion at m/z 58 corresponding to [CH₂(CH₂)₂NH₂]⁺.

Table 7.2: Predicted Key EI-MS Fragmentation Ions for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 156 | [C₉H₂₀N₂]⁺• | Molecular Ion (M⁺•) |

| 155 | [C₉H₁₉N₂]⁺ | Loss of H• (alpha-cleavage) |

| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage of the butyl chain (loss of C₃H₈N•) |

| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment |

In the context of metabolic profiling , liquid chromatography-mass spectrometry (LC-MS) is the technique of choice. Potential metabolic transformations of "this compound" include N-dealkylation, hydroxylation of the piperidine ring or butyl chain, and subsequent conjugation reactions (e.g., glucuronidation). LC-MS allows for the separation of these metabolites and their identification based on their accurate mass and MS/MS fragmentation patterns.

X-ray Crystallography for Ligand-Biomolecule Complex Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of molecules in their solid, crystalline state. While obtaining a crystal structure of "this compound" itself would confirm its solid-state conformation, the most powerful application of this technique is in determining the structure of the compound when it is bound to a biological target, such as a protein or enzyme.

To achieve this, the target biomolecule is crystallized in the presence of "this compound" (co-crystallization) or a crystal of the biomolecule is soaked in a solution containing the compound. The resulting crystal is then exposed to a focused beam of X-rays. The diffraction pattern produced by the crystal is used to calculate an electron density map, from which the atomic positions of both the protein and the bound ligand can be determined with high precision.

This technique provides invaluable, high-resolution insights into:

The precise binding mode and orientation of "this compound" within the active site of the biomolecule.

The specific intermolecular interactions, such as hydrogen bonds, ionic interactions, and van der Waals contacts, that are responsible for binding.

Any conformational changes that occur in either the ligand or the biomolecule upon binding.

This structural information is crucial for understanding the molecule's mechanism of action and for guiding rational drug design efforts.

Future Directions and Emerging Research Avenues

Application in Targeted Protein Degradation (e.g., PROTACs)

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's own machinery to eliminate disease-causing proteins. medchemexpress.com Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. researchgate.net This tripartite complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome. researchgate.net

The linker component of a PROTAC is not merely a spacer but plays a critical role in the efficacy of the degrader. nih.gov Its length, rigidity, and chemical composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation. nih.gov Research has shown that incorporating cyclic structures, such as piperidine (B6355638) or piperazine (B1678402) rings, into the linker can impart a degree of rigidity. researchgate.netnih.gov This rigidity can pre-organize the PROTAC molecule into a conformation favorable for ternary complex formation, potentially leading to improved potency and selectivity. researchgate.net

The 4-Piperidin-1-yl-butylamine scaffold is well-suited for application as a linker in PROTAC design. The piperidine ring can serve as a rigid structural element, while the butylamine (B146782) chain offers flexibility and a point for attachment to either the POI-binding ligand or the E3 ligase ligand. The presence of the basic nitrogen atom in the piperidine ring can also enhance the solubility of the resulting PROTAC molecule, a crucial property for drug development. nih.gov The versatility of this scaffold allows for the synthesis of a library of PROTACs with varying linker lengths and attachment points, enabling the optimization of degradation efficiency for a specific target protein.

| Linker Type | Key Characteristics | Potential Advantages in PROTACs |

| Alkyl Chains | Flexible, hydrophobic | Can span a range of distances |

| PEG Linkers | Flexible, hydrophilic | Improved solubility and cell permeability |

| Piperidine/Piperazine | Rigid, can be hydrophilic | Pre-organization for ternary complex formation, improved solubility |

| Alkynes | Rigid, linear | Provides structural rigidity |

Table 1: Comparison of Common Linker Types in PROTACs This table provides a summary of the characteristics and potential advantages of different chemical moieties commonly used as linkers in the design of PROTACs.

Multitargeting Approaches for Complex Disease Treatment

Complex diseases, such as cancer and neurodegenerative disorders, often involve the dysregulation of multiple biological pathways. nih.gov Consequently, therapeutic strategies that rely on a "one-drug, one-target" approach may have limited efficacy. nih.gov Multitarget-directed ligands (MTDLs) are designed to simultaneously modulate multiple targets, offering a more holistic therapeutic intervention. nih.gov The design of MTDLs often involves linking two or more pharmacophores—the specific parts of a molecule responsible for its biological activity—together with a chemical linker. nih.gov

The this compound scaffold can serve as a valuable building block in the construction of MTDLs. Its bifunctional nature, with a reactive primary amine at one end and a tertiary amine within the piperidine ring, allows for the attachment of two different pharmacophores. The piperidine ring itself can also be a part of a pharmacophore, as piperidine derivatives are found in numerous classes of pharmaceuticals. nih.govnih.gov For instance, a known kinase inhibitor could be attached to the butylamine terminus, while a pharmacophore targeting a different protein could be linked to the piperidine nitrogen. The length and flexibility of the butyl chain can be optimized to ensure that both pharmacophores can simultaneously bind to their respective targets. This approach allows for the creation of novel chemical entities with tailored polypharmacology to address the multifaceted nature of complex diseases.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The design and optimization of drug candidates is a complex, multi-parameter process. Artificial intelligence (AI) and machine learning (ML) are increasingly being employed to accelerate and rationalize this process. mdpi.comresearchgate.net These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and build predictive models. sciencelink.net

In the context of this compound, AI and ML can be applied in several ways:

Linker Optimization in PROTACs: Designing an optimal linker is a key challenge in PROTAC development. mdpi.com AI models can be trained on existing PROTAC data to predict the degradation efficiency of new designs. researchgate.net Generative models can even propose novel linker structures, based on the this compound scaffold, that are predicted to have optimal length, rigidity, and chemical properties for a given target. mdpi.comoup.com These models can explore a vast chemical space much more efficiently than traditional medicinal chemistry approaches. nih.gov

De Novo Design of Multitargeting Ligands: AI can be used to design novel MTDLs from scratch. By providing the desired target profile, generative AI models can create molecules that incorporate the this compound scaffold and are predicted to have high affinity and selectivity for the intended targets. arxiv.org

Property Prediction and Optimization: ML models can predict various physicochemical and pharmacokinetic properties (e.g., solubility, permeability, metabolic stability) of derivatives of this compound. digitellinc.comarxiv.org This allows for the in silico screening and optimization of compounds before committing to chemical synthesis, saving time and resources. Researchers can use these models to fine-tune the structure of the molecule to achieve a desired balance of properties.

| AI/ML Application | Description | Relevance to this compound |

| Generative Models | Algorithms that can create new chemical structures with desired properties. | Design of novel PROTAC linkers and MTDLs based on the this compound scaffold. |

| Predictive Modeling | Models that predict biological activity, physicochemical properties, and pharmacokinetics. | In silico screening and optimization of derivatives to improve their drug-like properties. |

| Reinforcement Learning | A type of machine learning where an agent learns to make decisions by performing actions in an environment to maximize a cumulative reward. | Stepwise optimization of the this compound structure to enhance specific properties like target affinity or degradation efficacy. |

Table 2: Applications of Artificial Intelligence and Machine Learning in the Design and Optimization of Compounds Based on this compound. This table outlines how different AI and ML techniques can be applied to the rational design and optimization of novel therapeutic agents derived from the this compound scaffold.

Q & A

Basic Research Question

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., benzyl halides) .

- Waste disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .

How can conflicting biological activity data for this compound be reconciled across assay systems?

Advanced Research Question

Discrepancies may arise from assay-specific variables:

- Orthogonal assays : Validate receptor binding (e.g., GPCRs) using both fluorescence polarization and SPR .

- Purity verification : Confirm compound integrity via HPLC (≥98% purity) to exclude degradation artifacts .

- Solvent controls : Replace DMSO with saline in cell-based assays to mitigate solvent toxicity .

Which spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

- NMR spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies piperidine protons (δ 2.5–3.0 ppm) and butylamine chains (δ 1.2–1.6 ppm) .

- Mass spectrometry : ESI-MS (m/z 183.2 [M+H]⁺) confirms molecular weight .

- IR spectroscopy : Peaks at 3300 cm⁻¹ (N-H stretch) and 1650 cm⁻¹ (C-N bend) validate amine functionality .

What computational approaches predict the pharmacokinetic properties of this compound?

Advanced Research Question

- Molecular docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes, prioritizing ligands with ΔG < -7 kcal/mol .

- ADMET prediction : SwissADME estimates logP (~2.1) and bioavailability scores (>0.55), guiding lead optimization .

- DFT calculations : Gaussian 09 optimizes geometries at the B3LYP/6-31G* level to assess electronic properties .

How do substituent variations on the piperidine ring affect the compound’s biological activity?

Advanced Research Question

- Electron-withdrawing groups (e.g., -CF₃): Reduce basicity, decreasing CNS penetration but improving metabolic stability .

- Bulkier substituents (e.g., benzyl): Enhance receptor selectivity by sterically blocking off-target interactions .

- Data contradiction : Methyl groups at C4 may increase potency in vitro but reduce solubility in vivo, necessitating salt formation (e.g., HCl salts) .

What strategies mitigate racemization during the synthesis of chiral this compound derivatives?

Advanced Research Question

- Chiral auxiliaries : Use (R)-BINOL to induce enantioselectivity in asymmetric alkylation .

- Low-temperature reactions : Conduct steps below -20°C to slow racemization kinetics .

- Chiral HPLC : Employ Daicel columns (e.g., CHIRALPAK IA) with hexane/ethanol gradients for enantiomer resolution .

How can researchers validate the stability of this compound under physiological conditions?

Basic Research Question

- pH stability assays : Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) for 24 hours, monitoring degradation via LC-MS .

- Light sensitivity : Store samples in amber vials at -20°C to prevent photolytic decomposition .

- Thermal analysis : TGA/DSC reveals decomposition thresholds (>150°C), informing storage guidelines .

What crystallographic databases or software are recommended for structural comparisons?

Basic Research Question

- Cambridge Structural Database (CSD) : Search for piperidine derivatives (e.g., refcode: PIPDAM) to compare bond angles and torsional strains .

- Mercury Software : Visualize packing diagrams and hydrogen-bonding networks for polymorph screening .

- Validation tools : PLATON checks for missed symmetry and twinning in diffraction data .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。